ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiophene Ring Construction: The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetate.
Coupling Reactions: The indole and thiophene moieties are then coupled through a series of reactions, including aldol condensation and nucleophilic substitution, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the thiophene or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiophenes and indoles.
Scientific Research Applications
Ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents, such as 2-acetylthiophene and 2-bromothiophene.
Indole Derivatives: Compounds with similar indole moieties, such as indole-3-acetic acid and indole-3-carbinol.
Benzylidene Derivatives: Compounds with similar benzylidene groups, such as benzylideneacetone and benzylidenemalononitrile.
Properties
Molecular Formula |
C30H26N2O3S |
---|---|
Molecular Weight |
494.6g/mol |
IUPAC Name |
ethyl (5Z)-5-[(1-benzylindol-3-yl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C30H26N2O3S/c1-3-35-30(34)27-28(33)26(36-29(27)31-23-15-13-20(2)14-16-23)17-22-19-32(18-21-9-5-4-6-10-21)25-12-8-7-11-24(22)25/h4-17,19,33H,3,18H2,1-2H3/b26-17-,31-29? |
InChI Key |
RYGWVTXUHIIFLQ-VBGBYYPASA-N |
SMILES |
CCOC(=O)C1=C(C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)SC1=NC5=CC=C(C=C5)C)O |
Origin of Product |
United States |
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